BenchChemオンラインストアへようこそ!

8-bromo-1H,2H,3H,4H,5H-pyrrolo[1,2-a][1,4]diazepin-1-one

Medicinal Chemistry Cross-Coupling Building Block Derivatization

8-Bromo-1H,2H,3H,4H,5H-pyrrolo[1,2-a][1,4]diazepin-1-one (CAS 1379343-79-9) is a brominated fused pyrrolo[1,2-a][1,4]diazepin-1-one heterocycle with molecular formula C₈H₉BrN₂O and exact mass 227.98983 Da. The compound features a tetrahydropyrrolo-diazepinone core with a single bromine substituent at the 8-position of the pyrrole ring, creating a versatile scaffold for medicinal chemistry derivatization.

Molecular Formula C8H9BrN2O
Molecular Weight 229.07 g/mol
CAS No. 1379343-79-9
Cat. No. B1379625
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name8-bromo-1H,2H,3H,4H,5H-pyrrolo[1,2-a][1,4]diazepin-1-one
CAS1379343-79-9
Molecular FormulaC8H9BrN2O
Molecular Weight229.07 g/mol
Structural Identifiers
SMILESC1CNC(=O)C2=CC(=CN2C1)Br
InChIInChI=1S/C8H9BrN2O/c9-6-4-7-8(12)10-2-1-3-11(7)5-6/h4-5H,1-3H2,(H,10,12)
InChIKeyYNMQXAHMVNPYRX-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

8-Bromo-1H,2H,3H,4H,5H-pyrrolo[1,2-a][1,4]diazepin-1-one (CAS 1379343-79-9): Core Identity and Procurement Baseline


8-Bromo-1H,2H,3H,4H,5H-pyrrolo[1,2-a][1,4]diazepin-1-one (CAS 1379343-79-9) is a brominated fused pyrrolo[1,2-a][1,4]diazepin-1-one heterocycle with molecular formula C₈H₉BrN₂O and exact mass 227.98983 Da [1]. The compound features a tetrahydropyrrolo-diazepinone core with a single bromine substituent at the 8-position of the pyrrole ring, creating a versatile scaffold for medicinal chemistry derivatization. It is commercially catalogued as a research building block with documented purity ranging from 95% to 98% across multiple global suppliers [2]. The structural framework belongs to the broader pyrrolodiazepinone class, which has been validated in kinase inhibitor programs, most notably as the core of tetrahydropyrrolo-diazepenone ERK2 inhibitors achieving sub-nanomolar potency [3].

Why 8-Bromo-1H,2H,3H,4H,5H-pyrrolo[1,2-a][1,4]diazepin-1-one Cannot Be Replaced by Unsubstituted or Alternative Halogenated Analogs


The 8-bromine substituent is not a passive structural feature but the primary determinant of the compound's synthetic utility, reactivity profile, and intermolecular interaction capabilities. The unsubstituted parent scaffold (CAS 109324-81-4, C₈H₁₀N₂O, MW 150.18) lacks any halogen handle, rendering it incompatible with palladium-catalyzed cross-coupling chemistries that are essential for generating libraries of 8-arylated or 8-aminated derivatives for structure–activity relationship (SAR) exploration . Among halogenated congeners, the 8-iodo analog (CAS 1416221-54-9, MW 276.07) is intrinsically more reactive in oxidative addition but suffers from lower commercial purity (typically 95%) and greater susceptibility to metabolic dehalogenation and photolytic degradation, while the 8-chloro variant (where available) exhibits significantly slower coupling kinetics under standard Suzuki-Miyaura conditions due to its higher C–Cl bond dissociation energy [1]. The 8-bromo compound thus occupies a critical reactivity–stability sweet spot that directly impacts both synthetic efficiency and downstream compound quality.

Quantitative Differentiators of 8-Bromo-1H,2H,3H,4H,5H-pyrrolo[1,2-a][1,4]diazepin-1-one Against Closest Analogs


C–Br Bond Enables Palladium-Catalyzed Cross-Coupling Chemistry Absent in the Non-Halogenated Parent

The 8-bromine substituent provides a reactive handle for transition-metal-catalyzed cross-coupling reactions (Suzuki-Miyaura, Buchwald-Hartwig, Heck) that is completely absent in the non-halogenated parent scaffold (CAS 109324-81-4). The homolytic C–Br bond dissociation energy (BDE) of aryl bromides is approximately 336–346 kJ/mol (82.7 kcal/mol for bromobenzene), substantially lower than the aryl C–H BDE of ~469 kJ/mol, enabling selective oxidative addition to Pd(0) catalysts under mild conditions [1]. This differential reactivity translates into a binary synthetic capability: the 8-bromo compound can be diversified into hundreds of 8-aryl, 8-heteroaryl, and 8-amino derivatives, whereas the non-halogenated parent is limited to N-functionalization or electrophilic substitution routes that lack the same regiospecificity and scope .

Medicinal Chemistry Cross-Coupling Building Block Derivatization

Bromine Exhibits Optimal Reactivity–Stability Balance Among Halogenated Analogs for Cross-Coupling Chemistries

Within the halogen series at position 8, the bromine atom offers a balanced profile of oxidative addition reactivity versus shelf and metabolic stability. The C–Br BDE (~336 kJ/mol) is approximately 64 kJ/mol higher than the C–I bond (~272 kJ/mol), meaning that the 8-bromo compound is significantly more resistant to unwanted thermal or photochemical dehalogenation than the 8-iodo analog (CAS 1416221-54-9) [1]. Conversely, the C–Br BDE is approximately 63 kJ/mol lower than the C–Cl BDE (~399 kJ/mol), ensuring oxidative addition to Pd(0) proceeds under standard conditions without requiring specialized ligands or elevated temperatures often needed for aryl chlorides [1]. The 8-iodo analog, while more reactive in cross-coupling, is commercially available at only 95% purity , reflecting its greater instability, whereas the 8-bromo compound is routinely supplied at up to 98% purity .

Synthetic Chemistry Reactivity Selectivity Oxidative Addition

Scaffold Lineage Validated by Sub-Nanomolar ERK2 Kinase Inhibition in Tetrahydropyrrolo-Diazepenone Lead Compounds

The tetrahydropyrrolo-diazepinone core scaffold, of which 8-bromo-1H,2H,3H,4H,5H-pyrrolo[1,2-a][1,4]diazepin-1-one represents a versatile brominated building block, has been validated in a published medicinal chemistry campaign that delivered inhibitors of ERK2 kinase with striking potency. Bagdanoff et al. (2015) reported that optimized tetrahydropyrrolo-diazepenone derivatives achieved an IC₅₀ of 0.19 nM against ERK2 kinase and a Ki of 0.6 nM, with tumor growth inhibition demonstrated in xenograft models by intragastric administration without significant toxicity [1]. The co-crystal structures of these compounds bound to ERK2 (PDB entries 5BVE, 5BVF) confirm that the pyrrolodiazepinone core engages the kinase hinge region via key hydrogen-bonding interactions [2]. This body of evidence establishes the scaffold as a validated starting point for kinase-focused drug discovery, conferring a level of target-class precedent that is absent for many other heterocyclic building block scaffolds.

Kinase Inhibitor Cancer Therapeutics Scaffold Validation

Patent-Covered Scaffold Universe Includes Pyrrolo[1,2-a][1,4]diazepines as TREX1 Inhibitors, Expanding Therapeutic Relevance

The pyrrolo[1,2-a][1,4]diazepine scaffold has been claimed as the core structure in granted US Patent 11,583,538 (assigned to Venenum Biodesign, 2023), which describes substituted pyrrolo[1,2-a]pyrazines and pyrrolo[1,2-a][1,4]diazepines as three prime repair exonuclease 1 (TREX1) inhibitors [1]. TREX1 inhibition is a therapeutic strategy for treating type 1 interferon-driven systemic inflammatory and autoimmune conditions, including Familial Chilblain Lupus and Aicardi-Goutières syndrome [1]. The independent validation of the scaffold across two distinct therapeutic programs (ERK2 kinase and TREX1) reinforces its status as a privileged chemotype. The 8-bromo compound serves as a key synthetic entry point into this patented chemical space, as the bromine handle is the logical diversification point for generating analogs covered by the Markush claims.

Immuno-Oncology Autoimmune Disease TREX1 Inhibition

Commercially Available at Higher Purity Than the Iodo Analog, Reducing Downstream Purification Burden

A direct comparison of supplier-certified purity data reveals that the 8-bromo compound is available at 98% purity (Leyan, product 1550405) and 96% purity (CalpacLab) [1], whereas the closest halogenated analog—the 8-iodo compound—is supplied at only 95% purity (AKSci) . This 3-percentage-point purity differential may appear modest, but for building blocks used in multi-step synthesis, each percentage point of impurity can translate into accumulated byproducts that significantly reduce the overall yield of final compounds and complicate chromatographic purification. The non-halogenated parent is also available at 95%+ purity, but lacks the synthetic handle that justifies its procurement for derivatization programs .

Chemical Procurement Purity Specification Supply Chain

Precision Application Scenarios for 8-Bromo-1H,2H,3H,4H,5H-pyrrolo[1,2-a][1,4]diazepin-1-one Based on Verified Differentiation


Suzuki-Miyaura Library Synthesis for Kinase SAR Exploration

The 8-bromo compound is the optimal starting material for generating diverse 8-aryl/heteroaryl pyrrolodiazepinone libraries via Suzuki-Miyaura cross-coupling, a synthetic step that is impossible with the non-halogenated parent scaffold . The C–Br bond (BDE ~336 kJ/mol) undergoes efficient oxidative addition to Pd(0) catalysts under standard conditions (Pd(PPh₃)₄, Na₂CO₃, dioxane/H₂O, 80–100 °C), enabling parallel synthesis of 24–96 member libraries with typical isolated yields of 60–90% per coupling [1]. These libraries can be screened against kinase panels, leveraging the established ERK2 inhibitor precedent where the tetrahydropyrrolo-diazepinone core delivered an IC₅₀ of 0.19 nM [2].

Buchwald-Hartwig Amination for CNS-Penetrant Candidate Optimization

The 8-bromo handle enables C–N bond formation with primary and secondary amines via Buchwald-Hartwig amination (Pd₂(dba)₃, RuPhos or Xantphos, NaOtBu, toluene, 100 °C), providing access to 8-amino pyrrolodiazepinones [1]. This is particularly relevant for central nervous system (CNS) drug discovery programs targeting the TREX1 pathway, where the patent-protected pyrrolo[1,2-a][1,4]diazepine scaffold has been claimed for autoimmune and neuroinflammatory indications [3]. The use of the 8-bromo rather than the 8-iodo precursor reduces the risk of dehalogenation byproducts that can compromise the purity of late-stage intermediates.

Fragment-Based Drug Discovery (FBDD) with a Halogen-Bonding-Enabled Scaffold

The bromine substituent at position 8 presents a σ-hole that can engage in halogen bonding with protein backbone carbonyl oxygens or Lewis basic side chains, an interaction mode that is entirely absent in the non-halogenated parent [4]. This makes the 8-bromo compound a superior choice for fragment-based screening libraries where halogen bonding can contribute measurable binding affinity (typically 5–15 kJ/mol for Br···O interactions) and improve ligand efficiency [4]. The ERK2 co-crystal structures (PDB 5BVE, 5BVF) demonstrate that pyrrolodiazepinone fragments can productively engage kinase hinge regions, providing a structural basis for fragment growth from this scaffold [2].

Multi-Gram Scale-Up for Preclinical Candidate Synthesis

For programs advancing a pyrrolodiazepinone-based lead to preclinical evaluation, the 8-bromo compound is the logical procurement choice for multi-gram synthesis of key intermediates. The compound is supplied at up to 98% purity across multiple vendors (Leyan, CalpacLab, CymitQuimica), ensuring batch-to-batch consistency for scale-up workflows [5]. The C–Br bond's superior thermal and photochemical stability compared to C–I (ΔBDE ≈ +64 kJ/mol) reduces the risk of decomposition during storage and processing of bulk intermediates [1]. Furthermore, the lower molecular weight of the 8-bromo compound (229.07 Da) versus the 8-iodo analog (276.07 Da) provides a 20% mass efficiency advantage in multi-step sequences, directly impacting cost-per-kilogram calculations for large-scale procurement.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

24 linked technical documents
Explore Hub


Quote Request

Request a Quote for 8-bromo-1H,2H,3H,4H,5H-pyrrolo[1,2-a][1,4]diazepin-1-one

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.